Kalium-p-Aminobenzoat

Übersicht

Beschreibung

Es ist ein Mitglied der Vitamin-B-Komplex-Familie und wird therapeutisch bei verschiedenen fibrotischen Hauterkrankungen wie Sklerodermie, Dermatomyositis und Peyronie-Krankheit eingesetzt . Diese Verbindung ist auch für ihre Rolle bei der Behandlung bestimmter Arten von Entzündungen bekannt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kalium-Aminobenzoat kann durch Neutralisation von Aminobenzoesäure mit Kaliumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Aminobenzoesäure in Wasser, gefolgt von der Zugabe von Kaliumhydroxid, bis die Lösung einen neutralen pH-Wert erreicht. Die resultierende Lösung wird dann eingedampft, um Kalium-Aminobenzoat in fester Form zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Kalium-Aminobenzoat durch Reaktion von Aminobenzoesäure mit Kaliumcarbonat oder Kaliumhydroxid hergestellt. Die Reaktion wird in wässriger Lösung durchgeführt und das Produkt durch Kristallisation isoliert. Die Reinheit des Endprodukts wird durch Umkristallisation und Trocknungsprozesse sichergestellt .

Wissenschaftliche Forschungsanwendungen

Kalium-Aminobenzoat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen verwendet.

Medizin: Kalium-Aminobenzoat wird zur Behandlung von fibrotischen Hauterkrankungen und bestimmten Arten von Entzündungen eingesetzt

Wirkmechanismus

Kalium-Aminobenzoat übt seine Wirkungen aus, indem es die Sauerstoffaufnahme auf Gewebsebene erhöht, was eine antifibrotische Wirkung haben kann. Es wird angenommen, dass es die Synthese von Bindegewebe stört und so die Fibrose reduziert. Die Verbindung zielt auf molekulare Pfade ab, die an der Gewebsoxygenierung und Fibrose beteiligt sind .

Wirkmechanismus

Target of Action

Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.

Mode of Action

Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .

Biochemical Pathways

The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .

Pharmacokinetics

It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .

Result of Action

The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .

Action Environment

The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .

Biochemische Analyse

Biochemical Properties

Potassium p-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. It is a part of the folate molecule, which is composed of a pteridine ring, p-aminobenzoate, and glutamate residues . The compound is involved in the synthesis of folate in bacteria, fungi, and plants .

Cellular Effects

The effects of Potassium p-aminobenzoate on various types of cells and cellular processes are profound. It influences cell function by participating in the synthesis of purines, formylmethionyl-tRNA, thymidylate, pantothenate, glycine, serine, and methionine . These biochemical reactions are crucial for cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, Potassium p-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the synthesis of folate, which serves as a cofactor in one-carbon transfer reactions . This process involves enzyme activation and inhibition, contributing to the overall mechanism of action of Potassium p-aminobenzoate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium p-aminobenzoate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. For instance, it has been found that much of the endogenous p-aminobenzoate in fruit and leaf tissues is esterified .

Metabolic Pathways

Potassium p-aminobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of folate

Subcellular Localization

The subcellular localization of Potassium p-aminobenzoate and its effects on activity or function are complex. It is synthesized in chloroplasts and used for folate synthesis in mitochondria . The specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not well known and require further study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aminobenzoate potassium can be synthesized through the neutralization of aminobenzoic acid with potassium hydroxide. The reaction typically involves dissolving aminobenzoic acid in water, followed by the addition of potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain aminobenzoate potassium in solid form .

Industrial Production Methods

In industrial settings, aminobenzoate potassium is produced by reacting aminobenzoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization. The purity of the final product is ensured through recrystallization and drying processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kalium-Aminobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kalium-Aminobenzoat kann oxidiert werden, um chinoide Strukturen zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Die Aminogruppe in Kalium-Aminobenzoat kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Wichtige gebildete Produkte

Oxidation: Chinonoidderivate.

Reduktion: Amine.

Substitution: Alkylierte oder acylierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aminobenzoesäure: Die Stammverbindung von Kalium-Aminobenzoat, die bei der Synthese von Folsäure verwendet wird.

Para-Aminobenzoesäure: Ein weiteres Derivat mit ähnlichen Eigenschaften und Anwendungen

Einzigartigkeit

Kalium-Aminobenzoat ist aufgrund seiner Kaliumsalzform einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Aminobenzoesäure, erhöht. Dadurch ist es in therapeutischen Anwendungen, insbesondere bei der Behandlung fibrotischer Hauterkrankungen, wirksamer .

Eigenschaften

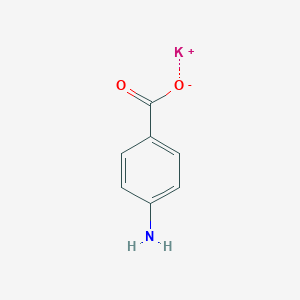

CAS-Nummer |

138-84-1 |

|---|---|

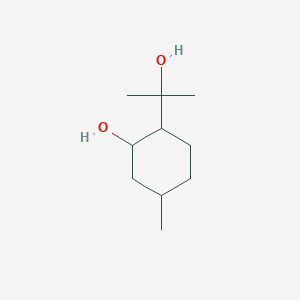

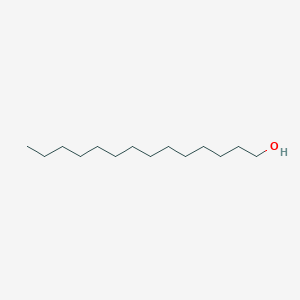

Molekularformel |

C7H7KNO2 |

Molekulargewicht |

176.23 g/mol |

IUPAC-Name |

potassium;4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI-Schlüssel |

YXGFRNGNLWDFIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)N.[K] |

| 138-84-1 | |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Irritant |

Löslichkeit |

24.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aminobenzoate potassium?

A2: The molecular formula of Aminobenzoate potassium is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []

Q2: Are there any studies investigating the combination of Aminobenzoate potassium with other drugs?

A3: Yes, a study investigated the combination of Aminobenzoate potassium with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []

Q3: Have there been any studies on the synthesis of Aminobenzoate potassium?

A6: Yes, a study described a practical procedure for synthesizing Aminobenzoate potassium from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []

Q4: Are there alternative treatments for the conditions Aminobenzoate potassium has been investigated for?

A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].

Q5: What are the limitations of the existing research on Aminobenzoate potassium?

A5: Research on Aminobenzoate potassium suffers from several limitations, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)